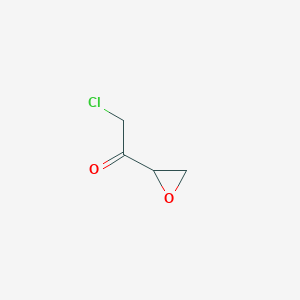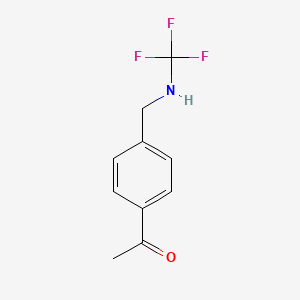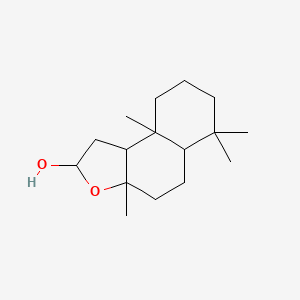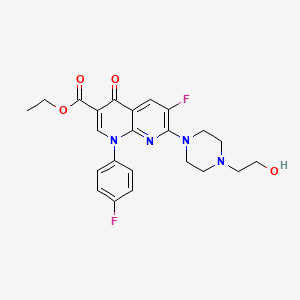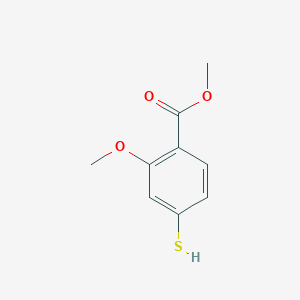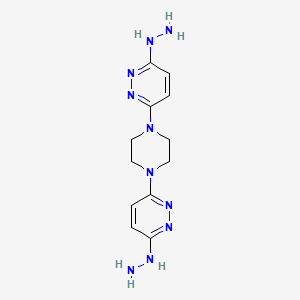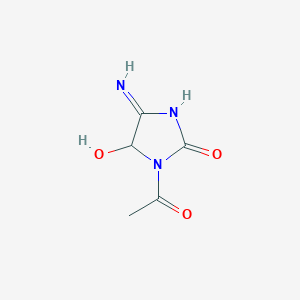![molecular formula C9H13NO B13955382 [3-(Aminomethyl)-2-methylphenyl]methanol CAS No. 775224-50-5](/img/structure/B13955382.png)
[3-(Aminomethyl)-2-methylphenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Aminomethyl)-2-methylphenyl]methanol: is an organic compound with the molecular formula C9H13NO It is a derivative of benzyl alcohol, where the benzene ring is substituted with an aminomethyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Aminomethyl)-2-methylphenyl]methanol typically involves the Mannich reaction, which is a three-component reaction involving formaldehyde, a primary or secondary amine, and a compound containing an active hydrogen atom. The reaction conditions often include an acidic or basic catalyst to facilitate the formation of the aminomethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound.
化学反応の分析
Types of Reactions:
Oxidation: [3-(Aminomethyl)-2-methylphenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form amines or alcohols with different substitution patterns.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzyl derivatives.
科学的研究の応用
Chemistry:
Catalysis: [3-(Aminomethyl)-2-methylphenyl]methanol can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: It can be used to study cell signaling pathways due to its structural similarity to certain biological molecules.
Medicine:
Drug Development: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Diagnostics: It can be used in the development of diagnostic agents for various diseases.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Agriculture: It may be used in the formulation of agrochemicals to enhance crop protection and yield.
作用機序
The mechanism of action of [3-(Aminomethyl)-2-methylphenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cell membranes, affecting cell signaling pathways and leading to various biological effects .
類似化合物との比較
Benzyl Alcohol: A simple aromatic alcohol with similar structural features but lacking the aminomethyl group.
Phenylethylamine: Contains an aminomethyl group but differs in the position of the methyl group on the benzene ring.
2-Methylbenzylamine: Similar structure but lacks the hydroxyl group.
Uniqueness:
Structural Features: The presence of both the aminomethyl and hydroxyl groups in [3-(Aminomethyl)-2-methylphenyl]methanol makes it unique compared to other similar compounds.
Reactivity: The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, highlights its versatility in synthetic chemistry.
Applications: Its diverse applications in chemistry, biology, medicine, and industry set it apart from other similar compounds.
特性
CAS番号 |
775224-50-5 |
|---|---|
分子式 |
C9H13NO |
分子量 |
151.21 g/mol |
IUPAC名 |
[3-(aminomethyl)-2-methylphenyl]methanol |
InChI |
InChI=1S/C9H13NO/c1-7-8(5-10)3-2-4-9(7)6-11/h2-4,11H,5-6,10H2,1H3 |
InChIキー |
ZOZPQMZMSOKZMO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1CO)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


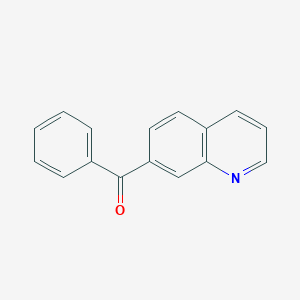
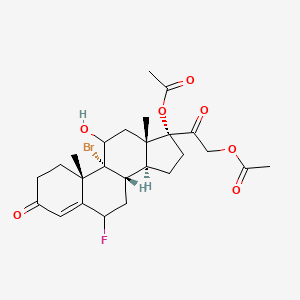
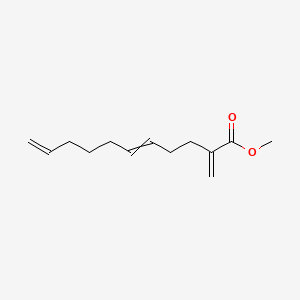
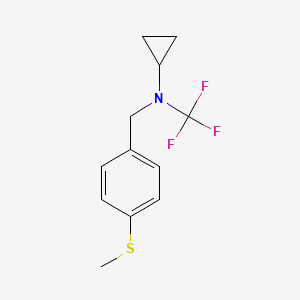
![3-({[(3-Ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13955333.png)
